molecular formula C13H15BrN2O2S B13379805 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B13379805
M. Wt: 343.24 g/mol
InChI Key: PTYOTELBBKVGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromo-dimethylphenyl group and a sulfonyl group attached to the imidazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multiple steps, starting with the preparation of the bromo-dimethylphenyl precursor. This precursor can be synthesized through bromination of 4,5-dimethylphenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the bromo-dimethylphenyl compound with sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonyl derivative.

The final step involves the cyclization of the sulfonyl derivative with ethyl imidazole under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The process involves careful control of reaction parameters and purification steps to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and sulfonyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
  • 1-[(2-fluoro-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
  • 1-[(2-methyl-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole

Uniqueness

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromo group enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C13H15BrN2O2S/c1-4-13-15-5-6-16(13)19(17,18)12-8-10(3)9(2)7-11(12)14/h5-8H,4H2,1-3H3

InChI Key

PTYOTELBBKVGQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.